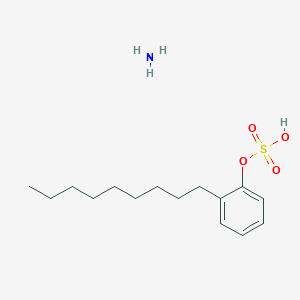
2-Nonylphenyl hydrogen sulfate--ammonia (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonylphenyl hydrogen sulfate–ammonia (1/1) is a chemical compound that belongs to the class of alkylphenol sulfates. It is formed by the reaction of nonylphenol with sulfuric acid, followed by neutralization with ammonia. This compound is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonylphenyl hydrogen sulfate–ammonia (1/1) typically involves the following steps:
Sulfonation: Nonylphenol is reacted with sulfuric acid to form nonylphenyl hydrogen sulfate.
Neutralization: The resulting nonylphenyl hydrogen sulfate is then neutralized with ammonia to form the final product.
The reaction conditions for the sulfonation step usually involve maintaining a controlled temperature and using an excess of sulfuric acid to ensure complete conversion. The neutralization step is carried out by slowly adding ammonia to the reaction mixture while maintaining the temperature to avoid decomposition.
Industrial Production Methods
In industrial settings, the production of 2-Nonylphenyl hydrogen sulfate–ammonia (1/1) is carried out in large reactors where the sulfonation and neutralization steps are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Nonylphenyl hydrogen sulfate–ammonia (1/1) can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form nonylphenol and sulfuric acid.
Oxidation: It can be oxidized to form nonylphenol sulfate.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Nonylphenol and sulfuric acid.
Oxidation: Nonylphenol sulfate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-Nonylphenyl hydrogen sulfate–ammonia (1/1) has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies related to cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-Nonylphenyl hydrogen sulfate–ammonia (1/1) primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The compound can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: Similar surfactant properties but differ in their ethoxylate chain length.
Alkylbenzene sulfonates: Another class of surfactants with a benzene ring instead of a phenol ring.
Sodium dodecyl sulfate: A widely used surfactant with a different alkyl chain length and sodium as the counterion.
Uniqueness
2-Nonylphenyl hydrogen sulfate–ammonia (1/1) is unique due to its specific combination of a nonylphenol group and an ammonium sulfate group, which provides distinct surfactant properties and reactivity compared to other similar compounds.
Properties
CAS No. |
97811-33-1 |
|---|---|
Molecular Formula |
C15H27NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
azane;(2-nonylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C15H24O4S.H3N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19-20(16,17)18;/h9-10,12-13H,2-8,11H2,1H3,(H,16,17,18);1H3 |
InChI Key |
LEJIXFIONXEKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OS(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















